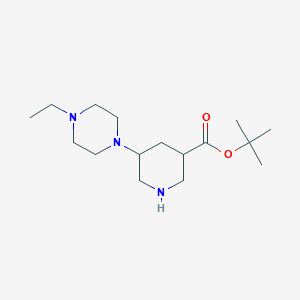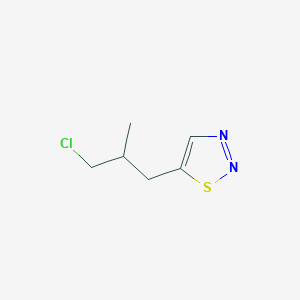
5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For instance, the reaction of 3-chloro-2-methylpropylamine with thiosemicarbazide under acidic conditions can lead to the formation of the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The chloroalkyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiadiazole ring can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methyl-1-propene: A related compound with a similar chloroalkyl group but lacking the thiadiazole ring.
Thiadiazole derivatives: Other thiadiazole compounds with different substituents on the ring.
Uniqueness
5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole is unique due to the presence of both the chloroalkyl group and the thiadiazole ring
Properties
Molecular Formula |
C6H9ClN2S |
|---|---|
Molecular Weight |
176.67 g/mol |
IUPAC Name |
5-(3-chloro-2-methylpropyl)thiadiazole |
InChI |
InChI=1S/C6H9ClN2S/c1-5(3-7)2-6-4-8-9-10-6/h4-5H,2-3H2,1H3 |
InChI Key |
BLRPYMYHMIZXDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=NS1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile](/img/structure/B13200627.png)
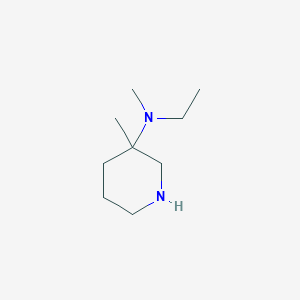

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B13200646.png)
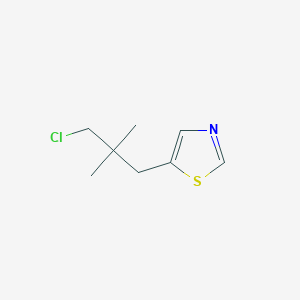
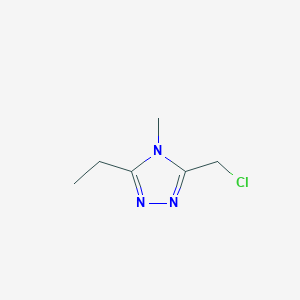
![tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate](/img/structure/B13200665.png)
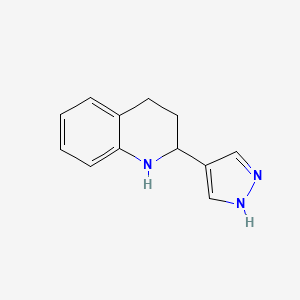
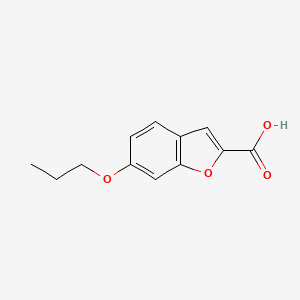
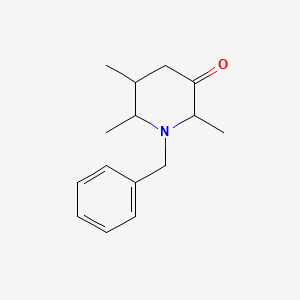

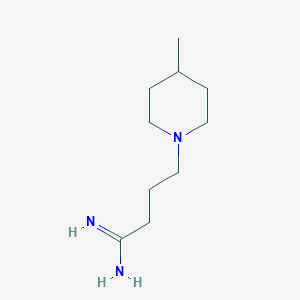
![2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13200704.png)
